Methyl 3-{4-[(2-methoxyacetyl)amino]phenoxy}-2-thiophenecarboxylate
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Overview
Description
Methyl 3-{4-[(2-methoxyacetyl)amino]phenoxy}-2-thiophenecarboxylate is a complex organic compound with the molecular formula C15H15NO5S. It is known for its unique structure, which includes a thiophene ring, a phenoxy group, and a methoxyacetylamino substituent.
Preparation Methods
The synthesis of Methyl 3-{4-[(2-methoxyacetyl)amino]phenoxy}-2-thiophenecarboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the phenoxy intermediate: This involves the reaction of 4-aminophenol with 2-methoxyacetyl chloride in the presence of a base such as triethylamine to form 4-[(2-methoxyacetyl)amino]phenol.
Coupling with thiophene: The intermediate is then reacted with 3-bromothiophene-2-carboxylic acid methyl ester in the presence of a palladium catalyst to form the desired product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Methyl 3-{4-[(2-methoxyacetyl)amino]phenoxy}-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl groups to alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and varying temperatures and pressures to optimize reaction rates and yields .
Scientific Research Applications
Methyl 3-{4-[(2-methoxyacetyl)amino]phenoxy}-2-thiophenecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Mechanism of Action
The mechanism by which Methyl 3-{4-[(2-methoxyacetyl)amino]phenoxy}-2-thiophenecarboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.
Comparison with Similar Compounds
Methyl 3-{4-[(2-methoxyacetyl)amino]phenoxy}-2-thiophenecarboxylate can be compared with similar compounds such as:
Methyl 3-{4-[(2-acetyl)amino]phenoxy}-2-thiophenecarboxylate: This compound lacks the methoxy group, which may affect its reactivity and biological activity.
Methyl 3-{4-[(2-methoxyacetyl)amino]phenoxy}-2-furanecarboxylate: The thiophene ring is replaced by a furan ring, potentially altering its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 3-[4-[(2-methoxyacetyl)amino]phenoxy]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-19-9-13(17)16-10-3-5-11(6-4-10)21-12-7-8-22-14(12)15(18)20-2/h3-8H,9H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLACADBWRLENBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC=C(C=C1)OC2=C(SC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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